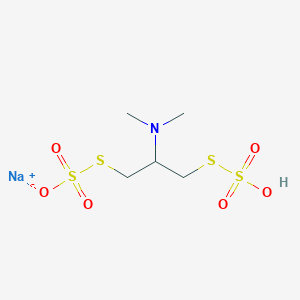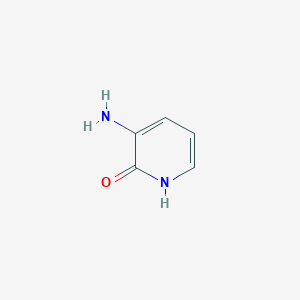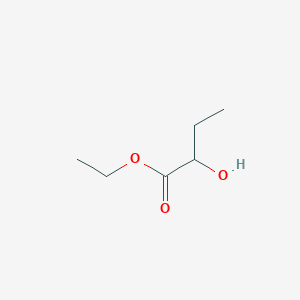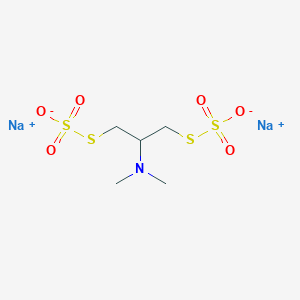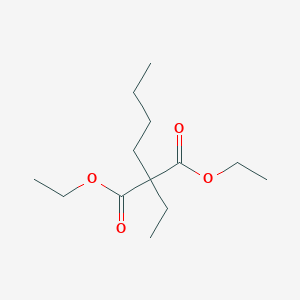
Trifluorométhanesulfonate d'argent
Vue d'ensemble
Description
Silver trifluoromethanesulfonate (AgTfMS) is a silver-based compound that has been used for a variety of applications in both scientific research and industry. It has been found to be a useful reagent for a number of different synthesis methods and has also been studied for its potential medical applications.
Applications De Recherche Scientifique
Agent triflant réactif
Le trifluorométhanesulfonate d'argent est un agent triflant réactif . Il est utilisé pour introduire le groupe triflate dans les molécules organiques, qui peuvent ensuite subir d'autres réactions. Le groupe triflate est un bon groupe partant, ce qui le rend utile dans les réactions de substitution .
Source d'ions argent solubles
Ce composé est une source d'ions argent solubles . Cette propriété est utile dans diverses réactions chimiques où des ions argent sont nécessaires, comme dans la formation d'espèces d'onium électrophile .
Promotion des réactions de Friedel-Crafts
Le this compound est utilisé pour promouvoir les réactions de Friedel-Crafts . Ce sont un type de réaction de substitution aromatique électrophile qui implique la réaction d'un cycle aromatique avec un réactif .
Cyclisation alcène nucléophile
Il est utilisé dans la promotion de la cyclisation alcène nucléophile . Il s'agit d'un type de réaction où un nucléophile attaque un alcène, conduisant à la formation d'un composé cyclique .
Réactions d'estérification
Le this compound est utilisé dans les réactions d'estérification . Cela implique la réaction d'un alcool avec un acide carboxylique pour former un ester
Mécanisme D'action
- In coordination chemistry, AgOTf can replace halide ligands with triflate ligands, enhancing reactivity and facilitating further transformations .
- AgOTf is involved in various synthetic pathways, including:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Silver trifluoromethanesulfonate causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers There are several papers that discuss the use of Silver trifluoromethanesulfonate in various chemical reactions . For example, one paper discusses its use as a catalyst for the synthesis of dihydropyrimidine derivatives .
Analyse Biochimique
Biochemical Properties
Silver trifluoromethanesulfonate is a reactive triflating agent and a source of soluble silver ions . It is useful for the formation of electrophilic onium species and the promotion of Friedel-Crafts, nucleophile alkene cyclization, and esterification reactions
Cellular Effects
Silver ions are known to have antimicrobial properties and can interact with various cellular processes
Molecular Mechanism
It is known to be a source of silver ions, which can form electrophilic onium species . These species can participate in various reactions, including Friedel-Crafts reactions, nucleophile alkene cyclization, and esterification reactions
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Silver trifluoromethanesulfonate can be achieved through a metathesis reaction between Silver nitrate and trifluoromethanesulfonic acid. This reaction can be carried out in an aqueous or organic solvent depending on the desired purity of the final product. The reaction is exothermic and should be performed under controlled conditions to avoid any safety hazards.", "Starting Materials": ["Silver nitrate", "trifluoromethanesulfonic acid"], "Reaction": ["1. Dissolve Silver nitrate in water or organic solvent.", "2. Add trifluoromethanesulfonic acid to the solution and stir well.", "3. Heat the solution to a temperature between 50-70°C.", "4. The reaction will occur spontaneously, resulting in the formation of Silver trifluoromethanesulfonate.", "5. Allow the solution to cool to room temperature and then filter the precipitate.", "6. Wash the precipitate with water or organic solvent to remove any impurities.", "7. Dry the product under vacuum to obtain pure Silver trifluoromethanesulfonate powder."] } | |
| 2923-28-6 | |
Formule moléculaire |
CHAgF3O3S |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
silver;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clé InChI |
WCGIGOVLOFXAMG-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.[Ag] |
| 2923-28-6 | |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
1493-13-6 (Parent) |
Synonymes |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
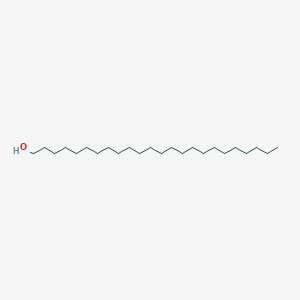


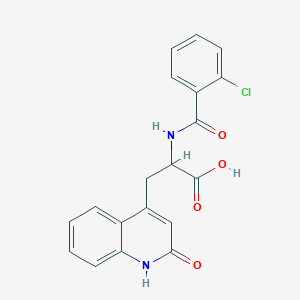
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
